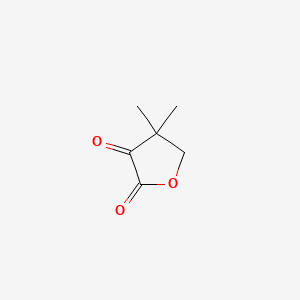

4,4-Dimethyldihydrofuran-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyloxolane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTOQFBQOFIFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156448 | |

| Record name | Keto-pantoyllactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-04-4 | |

| Record name | Ketopantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Keto-pantoyllactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keto-pantoyllactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-4,4-dimethylfuran-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyldihydrofuran-2,3-dione

Introduction: The Significance of 4,4-Dimethyldihydrofuran-2,3-dione in Modern Chemistry

This compound, also known by the common names ketopantolactone and 2-dehydropantolactone, is a heterocyclic organic compound of significant interest in pharmaceutical and synthetic chemistry.[1][2] Its structural motif, featuring a vicinal diketone within a lactone ring, renders it a highly reactive and versatile intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary application of this compound lies in its role as a key precursor in the synthesis of D-(-)-pantoyl lactone, an essential intermediate for the production of pantothenic acid (Vitamin B5).[1]

Physical and Chemical Properties

| Property | Value |

| CAS Number | 13031-04-4 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Appearance | Pale Beige Solid |

| Melting Point | 67-69 °C |

| Solubility | Soluble in dichloromethane |

(Data sourced from various chemical suppliers)[1]

Strategic Synthesis Approach: Oxidation of a Readily Available Precursor

The most logical and widely employed strategy for the synthesis of this compound is the oxidation of its corresponding α-hydroxy lactone, pantolactone (3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one). Pantolactone is a commercially available and relatively inexpensive starting material, making this an economically viable approach. The core transformation involves the selective oxidation of the secondary alcohol at the C3 position to a ketone.

This guide will focus on two of the most reliable and commonly used oxidation methods in modern organic synthesis: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high functional group tolerance, which are critical for preventing undesired side reactions with the lactone functionality.

Figure 1: General synthetic strategy for this compound.

Method 1: Swern Oxidation

The Swern oxidation is a powerful and widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5][6][7] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base, such as triethylamine (Et₃N).

Causality Behind Experimental Choices:

The choice of the Swern oxidation is predicated on its exceptionally mild reaction conditions. The reaction is typically conducted at very low temperatures (-78 °C), which is crucial for preventing the thermal decomposition of the reactive intermediates and minimizing side reactions. The use of a non-metallic oxidant avoids the issues of heavy metal contamination in the final product, a significant consideration in pharmaceutical applications.

Reaction Mechanism:

-

Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at low temperature to form a highly electrophilic chlorosulfonium salt intermediate. This intermediate is unstable and rapidly decomposes to release carbon monoxide and carbon dioxide, forming the key reactive species, the chloro(dimethyl)sulfonium chloride.

-

Formation of the Alkoxysulfonium Salt: The alcohol (pantolactone) acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the formation of an alkoxysulfonium salt.

-

Deprotonation and Ylide Formation: Triethylamine, a hindered base, is added to deprotonate the carbon adjacent to the positively charged sulfur atom, forming a sulfur ylide.

-

β-Elimination: The sulfur ylide undergoes an intramolecular elimination via a five-membered ring transition state. The base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium chloride.

Figure 2: Experimental workflow for the Swern oxidation of pantolactone.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

(±)-Pantolactone

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Dry ice/acetone bath

-

Standard work-up and purification equipment

-

-

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of (±)-pantolactone (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary and secondary alcohols.[8][9][10][11][12] It has gained popularity due to its operational simplicity, neutral reaction conditions, and rapid reaction times.

Causality Behind Experimental Choices:

DMP is often preferred over other oxidation methods when dealing with sensitive substrates due to its neutral pH conditions. The reaction is typically carried out at room temperature, which simplifies the experimental setup compared to the cryogenic conditions required for the Swern oxidation. The work-up is also generally straightforward.

Reaction Mechanism:

-

Ligand Exchange: The alcohol (pantolactone) displaces one of the acetate ligands on the iodine atom of the Dess-Martin periodinane.

-

Deprotonation and Elimination: A base (often the displaced acetate) removes the proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction, leading to the formation of the ketone, iodinane, and acetic acid.

References

- 1. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]

- 2. Dihydro-4,4-dimethyl-2,3-furandione | 13031-04-4 | TCI AMERICA [tcichemicals.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin Periodinane [merckmillipore.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

An In-depth Technical Guide to 4,4-Dimethyldihydrofuran-2,3-dione: Properties, Synthesis, and Applications in Drug Development

Introduction: Unveiling a Versatile Chiral Building Block

4,4-Dimethyldihydrofuran-2,3-dione, also known by its common name ketopantolactone, is a heterocyclic organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral structure makes it a valuable synthon for the preparation of enantiomerically pure molecules, a critical aspect in the development of modern therapeutics where stereochemistry dictates biological activity.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₃ | [3] |

| Molecular Weight | 128.13 g/mol | [3] |

| CAS Number | 13031-04-4 | [3] |

| Appearance | Pale beige solid | |

| Melting Point | 67-69 °C | |

| Boiling Point | 125-126 °C at 15 Torr | [4] |

| Solubility | Soluble in dichloromethane (25 mg/mL) | |

| InChI Key | HRTOQFBQOFIFEE-UHFFFAOYSA-N | |

| SMILES | CC1(C)COC(=O)C1=O |

Storage and Handling: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Spectral Characterization: The Fingerprint of a Molecule

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups (C(CH₃)₂) and a singlet for the methylene protons (-CH₂-O-). The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl and lactone groups.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups present in this compound. Key vibrational frequencies are expected for the two carbonyl groups (C=O), one corresponding to the ketone and the other to the lactone. The exact positions of these bands can provide information about the ring strain and electronic environment of the carbonyls. Studies on the interaction of ketopantolactone with other molecules have utilized attenuated total reflection IR spectroscopy.[5]

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO and other characteristic cleavages of the furanone ring, providing further structural confirmation.

Chemical Reactivity and Synthesis: Harnessing its Potential

The chemical reactivity of this compound is dominated by the presence of the two carbonyl groups and the lactone functionality. This makes it a versatile intermediate for a variety of chemical transformations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of DL-pantolactone.[4]

Experimental Protocol: Oxidation of DL-Pantolactone

This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

-

DL-pantolactone

-

Ruthenium(III) chloride

-

Sodium meta-periodate

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Microwave reactor

Procedure:

-

To a microwave reactor vessel, add DL-pantolactone (e.g., 29.5 g) and a catalytic amount of ruthenium(III) chloride (e.g., 300 mg).[4]

-

Add a biphasic solvent system of water (e.g., 400 mL) and ethyl acetate (e.g., 200 mL).[4]

-

Heat the mixture to reflux with stirring using a microwave power setting of 700 W.[4]

-

Over a period of 10 minutes, add sodium meta-periodate (e.g., 145.5 g) to the boiling mixture in portions.[4]

-

Continue stirring for an additional 20 minutes after the addition is complete.[4]

-

Rapidly cool the reaction mixture.

-

Separate the organic and aqueous phases using a separatory funnel.

-

Filter the organic phase to remove any solid precipitate and wash the solid with ethyl acetate.

-

Extract the aqueous phase with ethyl acetate (e.g., 2 x 50 mL).

-

Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Key Chemical Reactions

Enantioselective Hydrogenation: The most prominent reaction of this compound is its enantioselective hydrogenation to produce D-(-)-pantoyl lactone.[4] This reaction is a cornerstone in the industrial synthesis of pantothenic acid (Vitamin B5).[6] Various chiral catalysts, often based on rhodium and ruthenium, are employed to achieve high enantioselectivity. The activated keto group at the 3-position is selectively reduced, leading to the formation of the corresponding chiral alcohol.

reactant [label=<

this compound

this compound

];

product [label=<

-Pantoyl lactone) D-(-)-Pantoyl lactone

D-(-)-Pantoyl lactone

];

reactant -> product [label="[H] (Asymmetric Hydrogenation)\nChiral Catalyst (e.g., Rh, Ru)"]; } enddot Caption: Asymmetric hydrogenation of this compound.

Nucleophilic Addition: The two carbonyl groups of this compound are susceptible to nucleophilic attack. The reactivity of each carbonyl can be influenced by steric and electronic factors. Generally, the ketone at the 3-position is more reactive towards nucleophiles than the lactone carbonyl. This differential reactivity can be exploited for selective functionalization of the molecule. Reactions with Grignard reagents, organolithium compounds, and other nucleophiles can be used to introduce new carbon-carbon bonds.

Applications in Drug Development: A Chiral Scaffold for Innovation

The significance of this compound and its derivatives, particularly pantolactone, in drug development stems from their utility as chiral building blocks.[1] The "chiral pool" of readily available, enantiomerically pure natural products is a valuable resource for the synthesis of complex drug molecules.[7]

Synthesis of Pantothenic Acid (Vitamin B5) and its Derivatives: As previously mentioned, the primary application of this compound is in the synthesis of D-(-)-pantolactone, the direct precursor to D-pantothenic acid (Vitamin B5) and its more stable alcohol derivative, dexpanthenol.[6][8] Vitamin B5 is an essential nutrient required for the synthesis of coenzyme A (CoA), which plays a central role in numerous metabolic pathways.

Chiral Auxiliaries in Asymmetric Synthesis: The resolved enantiomers of pantolactone are widely used as chiral auxiliaries.[1][8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. The rigid, well-defined structure of pantolactone makes it an effective chiral auxiliary for a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and alkylations.

Development of Novel Therapeutic Agents: The furanone scaffold is present in a number of biologically active natural products and synthetic compounds. Derivatives of pantolactone have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Some derivatives of related furanone structures have shown potential as anticancer agents.[9][10][11][12]

-

Antiviral Agents: The development of novel antiviral agents is a critical area of research, and chiral synthons like pantolactone can serve as starting materials for the synthesis of complex molecules with potential antiviral activity.[13][14][15]

-

Enzyme Inhibitors: D-pantolactone derivatives have been identified as potent inhibitors of fatty acid synthase (FAS), an enzyme that is overexpressed in many types of cancer and is being explored as a therapeutic target for oncology and metabolic diseases.[2][4]

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block with established and emerging applications in the pharmaceutical and fine chemical industries. Its primary role as a precursor to Vitamin B5 is well-documented, and its utility as a chiral auxiliary in asymmetric synthesis continues to be exploited for the creation of complex, enantiomerically pure molecules. The growing interest in pantolactone derivatives as potential therapeutic agents, particularly as enzyme inhibitors, highlights the ongoing potential for this scaffold in drug discovery. As the demand for stereochemically defined drugs increases, the importance of synthons like this compound is set to grow, paving the way for the development of novel and more effective medicines.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]

- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral...: Ingenta Connect [ingentaconnect.com]

- 9. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents [frontiersin.org]

- 11. japsonline.com [japsonline.com]

- 12. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]

An In-depth Technical Guide to 4,4-Dimethyldihydrofuran-2,3-dione (CAS 13031-04-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of an Activated α-Keto-γ-lactone

4,4-Dimethyldihydrofuran-2,3-dione, also known widely in the field as ketopantolactone, is a heterocyclic organic compound of significant interest, primarily within the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a strained five-membered ring containing a vicinal dicarbonyl system adjacent to a quaternary carbon center, renders it a highly activated and valuable synthetic intermediate.[2] The principal application of this molecule lies in its role as the direct precursor to D-(-)-pantoyl lactone, a critical chiral building block for the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as Dexpanthenol.[3][4] Understanding the synthesis, reactivity, and handling of this key intermediate is paramount for any research or development program focused on these essential compounds. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and analytical characterization.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is the foundation of its effective application and safe handling. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13031-04-4 | [5] |

| Molecular Formula | C₆H₈O₃ | [3] |

| Molecular Weight | 128.13 g/mol | [3] |

| Synonyms | Ketopantolactone, α-Ketopantolactone, Dexpanthenol Impurity D | |

| Appearance | Pale beige to white solid/powder | |

| Melting Point | 67-69 °C | [5] |

| Boiling Point | 125-126 °C (at 15 Torr) | |

| Solubility | Soluble in dichloromethane (25 mg/mL) | [5] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |

Safety and Handling Profile

This compound is classified as a combustible solid and requires careful handling in a laboratory setting.[3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a dust mask (type N95 or equivalent), is mandatory.[3]

-

Engineering Controls: All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

Synthesis: From Pantolactone to a Key Intermediate

The most common and direct route to this compound is the selective oxidation of the secondary alcohol in the racemic starting material, DL-pantolactone. This transformation targets the hydroxyl group at the C3 position, converting it to a ketone while leaving the lactone ring intact.

References

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Sigma Aldrich Dihydro-4,4-dimethyl-2,3-furandione 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

A Spectroscopic Guide to 4,4-Dimethyldihydrofuran-2,3-dione: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4,4-Dimethyldihydrofuran-2,3-dione, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals who rely on detailed structural elucidation for the advancement of their work. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the unique chemical architecture of this molecule.

Introduction: The Significance of this compound

This compound, also known by its trivial name ketopantolactone, is a derivative of pantolactone and serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a lactone ring and a ketone functional group, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity and purity, which are critical factors in any synthetic application. This guide offers a detailed examination of the expected spectroscopic characteristics of this compound, grounded in fundamental principles of spectroscopic interpretation and supported by available data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The key anticipated signals are:

-

A singlet for the two methyl groups (C(CH₃)₂): Due to the gem-dimethyl substitution at the C4 position, the six protons of these two methyl groups are chemically equivalent and should appear as a single, sharp singlet. The chemical shift for these protons is expected in the upfield region, typically around 1.2-1.5 ppm.

-

A singlet for the methylene group (-CH₂-): The two protons on the C5 carbon are also chemically equivalent and are adjacent to the oxygen atom of the lactone ring. This deshielding environment would result in a singlet with a chemical shift in the range of 4.0-4.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, the following resonances are predicted:

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The lactone carbonyl (C2) typically appears around 170-180 ppm, while the ketone carbonyl (C3) is expected at a lower field, potentially in the range of 190-200 ppm.

-

Quaternary Carbon (C4): The carbon atom bearing the two methyl groups is a quaternary carbon and will appear as a singlet, typically in the range of 40-50 ppm.

-

Methylene Carbon (C5): The carbon of the methylene group adjacent to the ring oxygen is expected to resonate in the region of 60-70 ppm.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give rise to a single signal in the upfield region, typically around 20-25 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 1.2 - 1.5 | Singlet | -C(CH ₃)₂ |

| 4.0 - 4.5 | Singlet | -CH ₂-O- | |

| ¹³C | 190 - 200 | Singlet | C =O (Ketone) |

| 170 - 180 | Singlet | C =O (Lactone) | |

| 60 - 70 | Singlet | -C H₂-O- | |

| 40 - 50 | Singlet | -C (CH₃)₂ | |

| 20 - 25 | Singlet | -C(C H₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of its carbonyl groups.

-

Carbonyl Stretching Vibrations (C=O): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl stretching frequency is typically observed in the range of 1760-1800 cm⁻¹. The ketone carbonyl, being part of an α-dicarbonyl system, is expected to absorb at a slightly lower frequency, likely in the 1740-1760 cm⁻¹ range. The proximity of these two carbonyl groups may lead to vibrational coupling, potentially resulting in two distinct, strong absorption bands in this region.

-

C-O Stretching Vibrations: The spectrum will also exhibit C-O stretching vibrations associated with the lactone ring. These typically appear in the region of 1000-1300 cm⁻¹.

-

C-H Stretching and Bending Vibrations: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups are expected in the 1350-1470 cm⁻¹ range.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 1760-1800 | Strong | C=O Stretch (Lactone) |

| 1740-1760 | Strong | C=O Stretch (Ketone) |

| 2850-3000 | Medium | C-H Stretch (Alkyl) |

| 1350-1470 | Medium | C-H Bend (Alkyl) |

| 1000-1300 | Medium-Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (molar mass: 128.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular ion (m/z = 128) should be observable, although it may be of low intensity due to the lability of the molecule.

-

Fragmentation Pattern: The molecule is likely to undergo fragmentation through several pathways. Common fragmentation patterns for lactones include the loss of CO and CO₂. Key expected fragment ions include:

-

[M - CO]⁺ (m/z = 100): Loss of a carbon monoxide molecule from the ketone carbonyl.

-

[M - CO₂]⁺ (m/z = 84): Loss of carbon dioxide from the lactone moiety.

-

[M - CO - CO]⁺ or [M - CO₂ - H₂C=O]⁺: Further fragmentation leading to smaller ions.

-

Acylium ions: Cleavage of the ring can lead to the formation of acylium ions.

-

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 128 | [M]⁺ |

| 100 | [M - CO]⁺ |

| 84 | [M - CO₂]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used to simplify the spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a solution, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) may be more suitable.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-200).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data of this compound provide a clear and unambiguous signature of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry allows for a thorough characterization, confirming the presence of the key functional groups and the overall molecular framework. This guide provides the foundational spectroscopic information necessary for researchers to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.

molecular structure and stereochemistry of 4,4-Dimethyldihydrofuran-2,3-dione

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 4,4-Dimethyldihydrofuran-2,3-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic compound in pharmaceutical and chemical synthesis. The document elucidates the molecule's structural features, stereochemical properties, and spectroscopic signature. Furthermore, it details established protocols for its synthesis and discusses its significant role as a precursor in the production of D-(-)-pantoyl lactone, a vital intermediate for pantothenic acid (Vitamin B5) synthesis. This guide is intended for researchers, chemists, and professionals in drug development seeking a deep, field-proven understanding of this versatile chemical entity.

Introduction and Core Properties

This compound, also known as ketopantolactone, is a heterocyclic organic compound with the chemical formula C₆H₈O₃.[1] It belongs to the tetrahydrofurandione family of molecules.[2] This compound serves as a critical intermediate in pharmaceutical manufacturing, most notably in the synthesis of pantothenic acid.[2][3] Its structure features a five-membered dihydrofuran ring substituted with a gem-dimethyl group and adjacent ketone functionalities, which confer unique reactivity.[1][2][3]

The significance of this compound lies in its role as an activated keto compound, which allows for stereospecific transformations.[2][3] Specifically, its asymmetric hydrogenation yields D-(-)-pantoyl lactone, a chiral building block essential for synthesizing Vitamin B5.[2][3]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13031-04-4 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 67-69 °C (lit.) | [1][2][3] |

| Solubility | Soluble in dichloromethane (25 mg/mL) | [1] |

| InChI Key | HRTOQFBQOFIFEE-UHFFFAOYSA-N | [1] |

Molecular Structure and Stereochemical Analysis

The molecular architecture of this compound is defined by a central dihydrofuran-2,3-dione ring. This five-membered ring consists of one oxygen atom and four carbon atoms.

-

C4 Position : This carbon is a quaternary center, symmetrically substituted with two methyl groups (a gem-dimethyl group).

-

C2 and C3 Positions : These adjacent carbons are both carbonyl carbons, forming a vicinal dione functionality within the lactone ring.

-

C5 Position : This carbon is a methylene group (CH₂) adjacent to the ring's oxygen atom.

The presence of the gem-dimethyl group at the C4 position is a key structural feature. From a stereochemical perspective, this symmetry renders the C4 carbon achiral. As the C2 and C3 carbons are sp²-hybridized carbonyls and the C5 carbon is a methylene group, the molecule possesses no stereocenters. Consequently, this compound is an achiral molecule and does not have enantiomers or diastereomers. The planarity of the furanone ring system is a subject of interest in more complex derivatives, but in this unsubstituted case, the primary structural definition is its achiral nature.[4]

Caption: 2D structure of this compound.

Synthesis Protocol: Oxidation of DL-Pantolactone

A primary route for the industrial preparation of this compound involves the oxidation of the readily available precursor, DL-Pantolactone.[2] DL-Pantolactone is the racemic form of dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone.[5][6] The oxidation specifically targets the secondary alcohol at the C3 position, converting it to a ketone.

This transformation is a critical step, as it creates the vicinal dione moiety required for subsequent stereoselective reduction. One documented method achieves high purity and yield through a controlled oxidation process.[2]

Experimental Workflow: Synthesis from DL-Pantolactone

The following protocol is a representative method for the oxidation of DL-pantolactone.

Objective: To synthesize this compound with high purity and yield.

Starting Material: DL-Pantolactone (CAS: 79-50-5).[5]

Core Protocol:

-

Reaction Setup: A solution of DL-pantolactone is prepared in a suitable organic solvent.

-

Oxidation: A chemical oxidizing agent is introduced to the reaction mixture. The choice of oxidant and reaction conditions (temperature, stoichiometry) is critical to ensure selective oxidation of the secondary alcohol without cleaving the lactone ring.

-

Workup: Following the completion of the reaction (monitored by techniques like TLC or GC), the reaction is quenched.

-

Extraction: The aqueous phase is extracted multiple times with an organic solvent, such as ethyl acetate, to isolate the product.[2]

-

Purification: The combined organic phases are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.[2] This process typically yields the target ketolactone with approximately 98% purity.[2]

Process Insights:

-

Conversion and Selectivity: Under optimized conditions, the conversion of DL-pantolactone can reach 80% with a selectivity of 0.95 for the desired product.[2]

-

Recovery: A significant portion of the product (around 12%) and unreacted starting material can often be recovered from the aqueous phase, improving the overall process economy.[2]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The symmetry of the molecule leads to a relatively simple and interpretable set of spectra.

Table 2: Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | -C(CH₃)₂ (singlet, 6H) | ~1.4 ppm |

| -CH₂-O- (singlet, 2H) | ~4.2 ppm | |

| ¹³C NMR | -C (CH₃)₂ | ~45-50 ppm |

| -C(C H₃)₂ | ~20-25 ppm | |

| -C H₂-O- | ~70-75 ppm | |

| C=O (ketone) | ~190-200 ppm | |

| C=O (lactone) | ~165-175 ppm | |

| IR Spectroscopy | C=O stretching (vicinal dione) | 1750-1800 cm⁻¹ (strong, multiple bands) |

| C-O stretching (lactone) | 1100-1200 cm⁻¹ (strong) | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 128 |

Expert Analysis:

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be straightforward due to the molecule's symmetry. The six protons of the two equivalent methyl groups at C4 will appear as a single sharp singlet. The two protons of the methylene group at C5 are also chemically equivalent and will produce another singlet. The lack of adjacent protons for coupling simplifies the spectrum. The ¹³C NMR will distinguish between the five unique carbon environments: the two carbonyls (which will be in the far downfield region), the C5 methylene carbon, the quaternary C4 carbon, and the equivalent methyl carbons.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the strong absorption bands in the carbonyl region (1750-1800 cm⁻¹). The coupling between the two adjacent C=O groups in the dione system typically results in two distinct stretching frequencies. A strong C-O stretching band associated with the lactone ether linkage is also expected.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak should be observed at m/z = 128, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for related furanones often involve the loss of CO or cleavage of the ring structure.[7]

Reactivity and Key Applications

The primary utility of this compound stems from its identity as an "activated keto compound".[2][3] The electron-withdrawing nature of the adjacent carbonyl groups makes them susceptible to nucleophilic attack, particularly reduction reactions.

Asymmetric Hydrogenation to D-(-)-pantoyl lactone: The most significant application is its use as a substrate for enantioselective hydrogenation.[2][3] Using chiral catalysts, such as neutral Rhodium (I) aminophosphine-phosphinite complexes, the C3-ketone can be selectively reduced to a hydroxyl group with a specific stereochemistry.[2][3]

This reaction is of high industrial importance as it produces D-(-)-pantoyl lactone, the optically pure intermediate required for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives like panthenol.[2] The ability to control the stereochemistry at this step is crucial for the biological activity of the final product.

Conclusion

This compound is a structurally simple yet chemically significant molecule. Its achiral nature, combined with the presence of an activated vicinal dione system, makes it an ideal precursor for asymmetric synthesis. The well-established protocols for its preparation from DL-pantolactone and its subsequent high-yield conversion to D-(-)-pantoyl lactone underscore its importance in the pharmaceutical industry. The clear spectroscopic signature of this compound allows for straightforward characterization and quality control during manufacturing processes. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this valuable synthetic intermediate.

References

- 1. 二氢-4,4-二甲基-2,3-呋喃二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]

- 6. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]

- 7. imreblank.ch [imreblank.ch]

thermal stability and decomposition of 4,4-Dimethyldihydrofuran-2,3-dione

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4-Dimethyldihydrofuran-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . While direct experimental literature on this specific molecule is limited, this document synthesizes information from analogous compounds, theoretical chemical principles, and established analytical methodologies to present a robust predictive analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate the thermal behavior of this and similar α-keto-γ-lactone compounds. We will delve into the predicted thermal properties, detailed experimental workflows for characterization, and a proposed decomposition mechanism based on established chemical theories.

Introduction to this compound

This compound is a five-membered heterocyclic compound belonging to the class of γ-lactones, and more specifically, it is an α-keto-γ-lactone. The presence of the gem-dimethyl group at the 4-position and the vicinal dicarbonyl functionality at the 2- and 3-positions contribute to its unique chemical reactivity and potential thermal instability. Such structures are of interest in organic synthesis and medicinal chemistry as versatile building blocks and potential pharmacophores. Understanding the thermal stability of this molecule is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are paramount.

The inherent strain in the five-membered ring, coupled with the electrophilicity of the two carbonyl carbons, suggests that this molecule may be susceptible to thermal degradation. This guide will explore the theoretical underpinnings of its stability and provide the practical means to experimentally verify its thermal decomposition profile.

Predicted Thermal Properties and Stability

Based on the analysis of structurally similar compounds, such as other lactones and cyclic anhydrides, we can infer the likely thermal behavior of this compound. Lactones, in general, can undergo thermal decomposition through various pathways, including decarboxylation and ring-opening reactions. The presence of the α-keto group is expected to influence the decomposition mechanism significantly.

Key Structural Features Influencing Stability:

-

Lactone Ring Strain: Five-membered rings possess a degree of ring strain, which can be a driving force for ring-opening reactions upon heating.

-

α-Dicarbonyl Moiety: The adjacent carbonyl groups are highly electrophilic and can be susceptible to nucleophilic attack or facilitate cleavage of the C2-C3 bond.

-

Gem-Dimethyl Group: The methyl groups at the C4 position may influence the stability through steric and electronic effects, potentially favoring certain decomposition pathways.

It is hypothesized that the thermal decomposition of this compound will occur at a moderately elevated temperature, likely initiated by the cleavage of the lactone ring or the C2-C3 bond.

Experimental Investigation of Thermal Decomposition

A multi-faceted analytical approach is essential for a thorough characterization of the . The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a comprehensive understanding of the material's thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This technique is fundamental for determining the onset temperature of decomposition and the number of decomposition steps.[2]

Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed.[3] The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events. DSC can also be used for purity determination of the compound.[5][6]

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature beyond its decomposition point as determined by TGA.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions, and exothermic peaks if the decomposition is energetic. The onset temperature of the melting peak provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.

| Parameter | TGA | DSC |

| Principle | Measures mass change with temperature | Measures heat flow with temperature |

| Information Obtained | Decomposition temperatures, mass loss percentages, thermal stability | Melting point, enthalpy of fusion, phase transitions, decomposition enthalpy |

| Typical Sample Size | 5-10 mg | 2-5 mg |

| Atmosphere | Inert (N₂, Ar) or Oxidative (Air) | Inert (N₂, Ar) |

Table 1: Comparison of TGA and DSC for Thermal Analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[7] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[8]

Experimental Protocol for Py-GC-MS:

-

Sample Preparation: Place a small amount of the sample (typically 50-200 µg) into a pyrolysis sample cup.

-

Pyrolysis:

-

Set the pyrolysis temperature based on the TGA data (e.g., at the temperature of maximum decomposition rate). A typical starting point would be in the range of 300-600 °C.

-

The pyrolysis is performed rapidly in an inert atmosphere (helium).

-

-

Gas Chromatography:

-

The pyrolysis products are swept into the GC column. A standard non-polar column (e.g., 5% phenyl methylpolysiloxane) is often suitable.

-

A typical GC oven temperature program would be: hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

The separated compounds are introduced into the mass spectrometer.

-

Electron ionization (EI) at 70 eV is typically used.

-

The mass spectra of the eluting peaks are compared with a spectral library (e.g., NIST) for identification.

-

Proposed Thermal Decomposition Mechanism

In the absence of direct experimental data, a plausible decomposition mechanism for this compound can be proposed based on established principles of organic chemistry, including pericyclic reactions and fragmentation pathways observed in mass spectrometry.

A likely initial step in the thermal decomposition is a retro-Diels-Alder type reaction or a concerted ring-opening. Given the structure, a plausible pathway involves the cleavage of the C4-C5 and C2-O1 bonds, leading to the formation of isobutene and carbon dioxide, with the potential intermediate formation of a highly reactive ketene species.

Caption: Proposed decomposition pathway of this compound.

Another potential pathway could involve an initial decarboxylation, followed by further fragmentation. The McLafferty rearrangement is a well-known fragmentation pathway for carbonyl compounds in mass spectrometry and can also be relevant in thermal decomposition.[9] However, the structure of this compound does not contain a γ-hydrogen, making a classical McLafferty rearrangement unlikely.

Data Interpretation and Causality

The interpretation of the data obtained from the analytical techniques described above requires a systematic approach.

-

TGA Curve: A single, sharp weight loss step in the TGA curve would suggest a relatively clean decomposition process. Multiple steps would indicate a more complex decomposition with the formation of stable intermediates.

-

DSC Thermogram: An endothermic peak corresponding to the melting point will be observed. If the decomposition is highly exothermic, a sharp exothermic peak will follow the melting endotherm. The absence of a strong exotherm suggests a less energetic decomposition.

-

Py-GC-MS Chromatogram: The identity of the peaks in the chromatogram will reveal the primary decomposition products. The relative areas of the peaks can provide a semi-quantitative measure of the product distribution. The identification of isobutene and CO₂ would strongly support the proposed retro-Diels-Alder type mechanism.

The choice of experimental parameters, such as the heating rate in TGA and DSC, can influence the observed transition temperatures. Slower heating rates generally provide better resolution of thermal events.

Conclusion

This technical guide has provided a comprehensive framework for understanding and investigating the . While direct experimental data is not yet available in the public domain, the principles and methodologies outlined here, based on the behavior of analogous compounds and established analytical techniques, offer a solid foundation for future research. The proposed decomposition mechanism serves as a working hypothesis that can be tested and refined through the experimental protocols detailed in this guide. For researchers in drug development and materials science, a thorough understanding of the thermal properties of such heterocyclic compounds is crucial for ensuring product quality, stability, and safety.

References

- 1. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 2. etamu.edu [etamu.edu]

- 3. mdpi.com [mdpi.com]

- 4. imreblank.ch [imreblank.ch]

- 5. tainstruments.com [tainstruments.com]

- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. filab.fr [filab.fr]

- 8. PY-GC-MS Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 4,4-Dimethyldihydrofuran-2,3-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a critical first step in its journey from discovery to application, particularly within the pharmaceutical and life sciences industries. This guide provides a comprehensive technical overview of the solubility of 4,4-Dimethyldihydrofuran-2,3-dione, a key heterocyclic organic compound often utilized as a pharmaceutical intermediate. Due to a scarcity of publicly available empirical data, this document synthesizes information on the compound's physicochemical properties with established principles of solubility to provide a robust predicted solubility profile in a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of this compound is presented, empowering researchers to generate accurate data in their own laboratory settings.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a chemical compound in various solvents is a fundamental physicochemical property that dictates its behavior in a multitude of applications. For researchers in drug development, understanding a compound's solubility is paramount for formulation, bioavailability, and ultimately, therapeutic efficacy. Poor solubility can lead to significant challenges in creating effective drug delivery systems and achieving desired physiological concentrations.

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structural features, including a lactone ring and a dione functional group, contribute to a unique polarity profile that governs its interactions with different solvent environments. This guide aims to provide a detailed understanding of these interactions and to equip researchers with the knowledge and tools to confidently assess the solubility of this compound.

Physicochemical Properties: A Foundation for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that a solute will have the highest solubility in a solvent with similar polarity and intermolecular forces. To apply this principle to this compound, we must first examine its molecular structure and the properties of the selected organic solvents.

2.1. This compound: A Structural Overview

-

Molecular Formula: C₆H₈O₃

-

Molecular Weight: 128.13 g/mol

-

SMILES: CC1(C)COC(=O)C1=O

-

Key Functional Groups: The molecule contains a five-membered lactone (cyclic ester) ring and a dione (two ketone) functional group. The presence of these oxygen-containing groups introduces polarity and the potential for hydrogen bond acceptance. The gem-dimethyl group on the furan ring is nonpolar.

2.2. Properties of Common Organic Solvents

The choice of solvent is critical in any experimental procedure. The following table summarizes the properties of several common organic solvents, which will be used to predict their interaction with this compound.

| Solvent | SMILES | Polarity | Hydrogen Bonding |

| Dichloromethane | C(Cl)Cl | Polar aprotic | Acceptor |

| Ethanol | CCO | Polar protic | Donor & Acceptor |

| Methanol | CO | Polar protic | Donor & Acceptor |

| Acetone | CC(=O)C | Polar aprotic | Acceptor |

| Ethyl Acetate | CCOC(=O)C | Moderately polar aprotic | Acceptor |

| Toluene | Cc1ccccc1 | Nonpolar | - |

| Hexane | CCCCCC | Nonpolar | - |

| Dimethyl Sulfoxide (DMSO) | CS(=O)C | Highly polar aprotic | Acceptor |

Predicted Solubility Profile of this compound

Based on the structural analysis of this compound and the properties of the selected solvents, a qualitative solubility profile can be predicted. The presence of the polar lactone and dione functionalities suggests that the compound will exhibit favorable solubility in polar solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane | High | The known solubility of 25 mg/mL confirms high solubility.[1][2] The moderate polarity of dichloromethane effectively solvates the polar functional groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | High | As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Acetone | High | Acetone's polarity and its ability to act as a hydrogen bond acceptor make it a suitable solvent for the polar dione and lactone groups. |

| Ethyl Acetate | Medium to High | Ethyl acetate has a moderate polarity and is a good solvent for many esters and ketones. It is expected to have good solvating power for the target compound. |

| Ethanol | Medium | The polar protic nature of ethanol allows for hydrogen bonding, which can aid in solvation. However, the nonpolar ethyl group may slightly reduce its overall effectiveness compared to more polar aprotic solvents. |

| Methanol | Medium | Similar to ethanol, methanol is a polar protic solvent. Its smaller nonpolar component may make it a slightly better solvent than ethanol for this compound. |

| Toluene | Low to Medium | As a nonpolar aromatic solvent, toluene is less likely to effectively solvate the polar functional groups of this compound. Some solubility may be observed due to dipole-induced dipole interactions. |

| Hexane | Low | Hexane is a nonpolar aliphatic solvent and is not expected to be a good solvent for the polar this compound. |

Experimental Protocol for Solubility Determination

To move beyond prediction and obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound.

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of the target compound.

Caption: Experimental workflow for determining the solubility of this compound.

4.2. Step-by-Step Methodology

This protocol outlines a method for determining the equilibrium solubility of this compound at a specific temperature (e.g., room temperature, 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated pipettes or volumetric flasks

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Magnetic stirrer and stir bars (or vortex mixer/sonicator)

-

Constant temperature bath or climate-controlled room

Procedure:

-

Solvent Preparation: Dispense a precise volume (e.g., 2.00 mL) of the chosen organic solvent into a clean, dry vial.

-

Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 5.0 mg) and add it to the vial containing the solvent.

-

Equilibration: Cap the vial securely and agitate the mixture to facilitate dissolution. This can be achieved by:

-

Stirring: Place the vial on a magnetic stirrer for a set period (e.g., 1-2 hours) at a constant temperature.

-

Vortexing/Sonication: Intermittently vortex or sonicate the mixture until the solid is fully dispersed. Allow the solution to equilibrate at a constant temperature.

-

-

Observation: After the equilibration period, visually inspect the solution against a dark background.

-

If the solid has completely dissolved: The solution is undersaturated. Proceed to step 5.

-

If undissolved solid remains: The solution is saturated. Proceed to step 6.

-

-

Incremental Solute Addition (for undersaturated solutions): Add another accurately weighed increment of the solute (e.g., 5.0 mg) to the vial. Repeat steps 3 and 4. Continue this process until undissolved solid is observed after equilibration.

-

Determining the Saturation Point: Once undissolved solid persists, the solution is considered saturated. The total mass of the solute that completely dissolved in the known volume of solvent represents the solubility.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Total mass of dissolved solute (mg) / Volume of solvent (mL)

-

Repeat for Each Solvent: Perform this procedure for each of the selected organic solvents to generate a comprehensive solubility profile.

Trustworthiness and Self-Validation:

-

Purity of Materials: The use of high-purity solute and analytical grade solvents is crucial for accurate results.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is essential for reproducibility.

-

Equilibrium: Ensuring that the system has reached equilibrium is critical. Insufficient equilibration time can lead to an underestimation of solubility. The chosen equilibration time should be validated by observing no further dissolution after an extended period.

-

Replicates: For robust data, it is recommended to perform each solubility determination in triplicate.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently limited, this guide provides a robust framework for understanding and predicting its solubility profile. Based on its chemical structure, the compound is predicted to be highly soluble in polar aprotic solvents such as dichloromethane, DMSO, and acetone, with moderate solubility in polar protic solvents like ethanol and methanol, and low solubility in nonpolar solvents such as toluene and hexane.

For researchers requiring precise quantitative data, the detailed experimental protocol provided herein offers a reliable and self-validating method for determining the solubility of this compound in any solvent of interest. By combining theoretical prediction with rigorous experimental validation, scientists and drug development professionals can confidently advance their research and development efforts involving this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4,4-Dimethyldihydrofuran-2,3-dione

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4,4-Dimethyldihydrofuran-2,3-dione, a key heterocyclic intermediate in pharmaceutical synthesis.[1] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to instill a deep, mechanistic understanding of the computational choices involved. We will dissect the rationale for selecting appropriate theoretical levels, detail robust protocols for geometry optimization and vibrational analysis, and translate the resulting quantum mechanical data—such as frontier molecular orbitals and electrostatic potential maps—into actionable insights for predicting chemical reactivity and informing rational drug design.

Introduction: The Subject Molecule and the Computational Imperative

This compound (CAS: 13031-04-4) is a five-membered heterocyclic compound featuring a vicinal dicarbonyl motif.[2] Its significance is prominently highlighted by its role as an activated keto precursor in the asymmetric hydrogenation to produce D-(-)-pantoyl lactone, a crucial intermediate for synthesizing pantothenic acid (Vitamin B5).[1][3] The reactivity of this molecule is dominated by the electrophilicity of its two carbonyl carbons and the influence of the adjacent ether oxygen and gem-dimethyl group.

Understanding the electronic structure and conformational landscape of this molecule is paramount for optimizing existing synthetic routes and exploring novel reactivity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective lens through which to probe these characteristics before committing to extensive laboratory work. This guide provides the theoretical and practical foundation for performing such an investigation with scientific rigor.

The Theoretical Cornerstone: Selecting the Right Computational Tools

The success of any quantum chemical study hinges on the judicious selection of a theoretical method and basis set. This choice is not arbitrary but is a carefully considered balance between computational cost and the desired accuracy for the properties of interest.

The "Workhorse" of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT has become the predominant method for calculations on systems of this scale due to its excellent balance of accuracy and efficiency.[4] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total energy from the electron density. The core of a DFT calculation lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.[4]

Functionals are often categorized by their complexity on a conceptual "Jacob's Ladder," where each rung adds a layer of sophistication and, typically, accuracy:

-

Local Density Approximation (LDA): The simplest rung, rarely used for chemical accuracy today.

-

Generalized Gradient Approximation (GGA): Considers the electron density and its gradient.

-

Meta-GGAs: Adds the kinetic energy density.

-

Hybrid Functionals: Incorporates a percentage of exact Hartree-Fock exchange, significantly improving accuracy for many organic systems.[5]

-

Double-Hybrid Functionals: Adds a component of MP2 correlation, offering higher accuracy at a greater computational cost.

Causality in Method Selection for this compound

For a small, closed-shell organic molecule like this compound, a hybrid functional is the most logical starting point.

-

Recommended Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is arguably the most widely used and extensively benchmarked functional for organic chemistry.[6][7][8] Its proven track record in predicting geometries, vibrational frequencies, and electronic properties of similar molecules makes it a trustworthy choice.

-

Recommended Basis Set: 6-311++G(d,p). The basis set is the set of mathematical functions used to build the molecular orbitals.

-

6-311G: This signifies a triple-zeta valence basis set, meaning three separate functions are used to describe each valence orbital, providing significant flexibility for accurately representing electron distribution.[9] Using at least a triple-zeta basis set is highly recommended for achieving good accuracy in final energy calculations.[9]

-

(d,p): These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). They are critical for describing the non-spherical nature of electron density in chemical bonds and are essential for accurate geometry and frequency calculations.[9]

-

++: These are diffuse functions. The first '+' adds them to heavy atoms, and the second adds them to hydrogens. Diffuse functions are important for describing lone pairs and regions of space far from the nuclei, which is particularly relevant for the oxygen atoms in our molecule.

-

This combination, B3LYP/6-311++G(d,p) , represents a high-quality, well-validated level of theory that provides reliable results without being excessively computationally demanding for a molecule of this size.

The Computational Workflow: From Structure to Insight

The following diagram illustrates the validated workflow for a comprehensive quantum chemical analysis. Each step is a self-contained protocol designed to produce a specific, verifiable outcome.

Caption: A validated workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization

The objective of geometry optimization is to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface.[10][11]

Methodology:

-

Construct Initial Geometry: Build an initial 3D structure of this compound. This can be done using molecular drawing software (e.g., GaussView, Avogadro) or by converting its SMILES string: CC1(C)COC(=O)C1=O.[12][13]

-

Define Calculation Parameters: In the input file for your quantum chemistry software (e.g., Gaussian, ORCA), specify the following:

-

Job Type: Opt (Optimization).

-

Method: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Charge and Multiplicity: 0 1 (neutral molecule, singlet state).

-

-

Execute the Calculation: Submit the job to the computational server. The algorithm will iteratively adjust atomic positions to minimize the forces on each atom until a stationary point is reached.

-

Verify Convergence: Upon completion, check the output file for confirmation that the optimization has converged successfully. This is often indicated by a message like "Optimization completed."[10] The output will contain the final, optimized coordinates in formats like XYZ or Mol2.

Protocol 2: Vibrational Frequency Analysis

This step is a non-negotiable, self-validating check on the optimized geometry.[14] It calculates the second derivatives of the energy with respect to atomic positions to determine the vibrational modes of the molecule.

Methodology:

-

Use Optimized Geometry: The frequency calculation MUST be performed on the final, optimized geometry from Protocol 1 and at the exact same level of theory.

-

Define Calculation Parameters:

-

Job Type: Freq (Frequencies).

-

Method: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Charge and Multiplicity: 0 1.

-

-

Execute the Calculation.

-

Validate the Minimum: Scrutinize the list of calculated vibrational frequencies in the output file.

-

A true energy minimum will have ZERO imaginary frequencies. Imaginary frequencies (often printed as negative numbers) indicate a saddle point (e.g., a transition state), not a stable structure. If one is found, the geometry must be re-optimized.[10]

-

The output will provide a list of frequencies (in cm⁻¹), their corresponding IR intensities, and the associated atomic motions, which can be directly compared to experimental IR spectra.[15]

-

Analysis and Interpretation: Translating Data into Chemical Knowledge

With a validated structure, we can now analyze its electronic properties to predict reactivity.

Optimized Molecular Geometry

The first output is the molecule's precise 3D structure. Key parameters should be tabulated for clarity.

| Parameter | Description | Calculated Value (Å or °) |

| C=O (keto) | Bond length of the ketone carbonyl | Value from calculation |

| C=O (ester) | Bond length of the lactone carbonyl | Value from calculation |

| C-O (ether) | Bond length of the ring ether C-O | Value from calculation |

| O=C-C=O | Dihedral angle between the two carbonyls | Value from calculation |

| Ring Puckering | Description of ring conformation (e.g., envelope) | Value from calculation |

| Note: Placeholder values should be replaced with actual output from a calculation. |

Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the key players in chemical reactions.[16]

-

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.[17]

-

LUMO: Represents the lowest energy location for an incoming electron and is associated with the molecule's ability to act as an electrophile or electron acceptor.[17]

-

HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.[18][19]

For this compound, we expect the LUMO to be localized on the π* orbitals of the two carbonyl groups, indicating these are the primary sites for nucleophilic attack. The HOMO is likely to have significant contributions from the lone pairs on the oxygen atoms.

Molecular Electrostatic Potential (ESP) Map